![molecular formula C8H13NO2 B11822161 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is an organic compound with a unique structure that includes a pyran ring and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one typically involves the condensation of dimethylamine with a suitable precursor that contains a pyran ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in the synthesis include dimethylamine, pyran derivatives, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
作用機序
The mechanism of action of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring provides structural stability. These interactions can modulate the activity of biological targets and influence cellular pathways.
類似化合物との比較
Similar Compounds
- (E)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one
- 3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one (without the (Z)-configuration)
- 3-((methylamino)methylene)dihydro-2H-pyran-4(3H)-one
Uniqueness
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer and other similar compounds.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(3Z)-3-(dimethylaminomethylidene)oxan-4-one |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5- |
InChIキー |
UVSOQLUKPLSKOC-ALCCZGGFSA-N |
異性体SMILES |
CN(C)/C=C\1/COCCC1=O |
正規SMILES |
CN(C)C=C1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



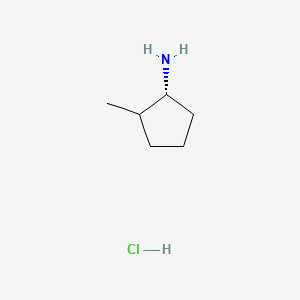

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
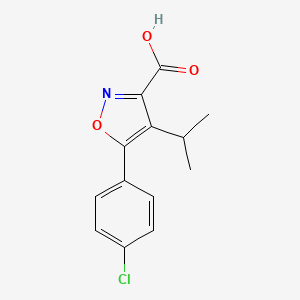
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
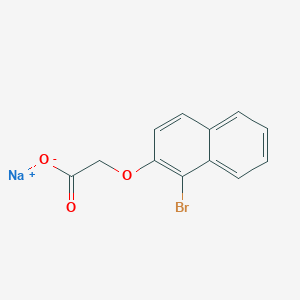

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
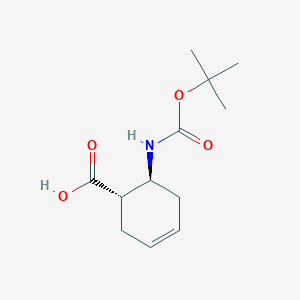
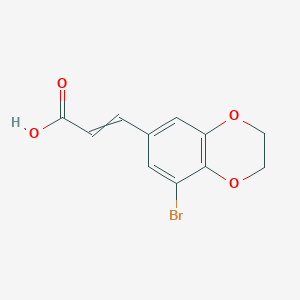
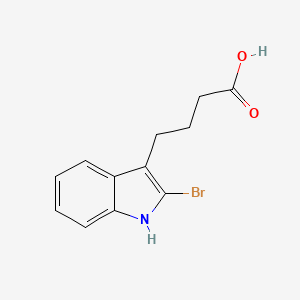
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
